molecular formula C9H13O4P B12411513 Isopropyl Phenyl Phosphate-d7

Isopropyl Phenyl Phosphate-d7

Cat. No.: B12411513
M. Wt: 223.21 g/mol
InChI Key: WRXFONORSZHETC-UNAVHCQLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl phenyl-d7 is a deuterium-labeled version of isopropyl phenyl. Deuterium is a stable isotope of hydrogen, and its incorporation into organic compounds can significantly alter their physical and chemical properties. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its unique isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isopropyl phenyl-d7 typically involves the deuteration of isopropyl phenyl. This process can be achieved through various methods, including catalytic hydrogenation using deuterium gas or the use of deuterated reagents. The reaction conditions often require a catalyst, such as palladium on carbon, and elevated temperatures to facilitate the exchange of hydrogen atoms with deuterium.

Industrial Production Methods: Industrial production of isopropyl phenyl-d7 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and complete deuteration. The final product is then purified through distillation or chromatography to achieve the desired isotopic purity.

Chemical Reactions Analysis

Types of Reactions: Isopropyl phenyl-d7 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert isopropyl phenyl-d7 to its corresponding alcohols.

    Substitution: The aromatic ring in isopropyl phenyl-d7 can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation are commonly employed.

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Nitro, halo, or sulfonyl derivatives.

Scientific Research Applications

Isopropyl phenyl-d7 has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its isotopic labeling.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of compounds in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

    Industry: Applied in the development of new materials and catalysts, as well as in quality control processes.

Mechanism of Action

The mechanism of action of isopropyl phenyl-d7 is primarily related to its role as an isotopic tracer. The deuterium atoms in the compound can replace hydrogen atoms in various chemical and biological processes, allowing researchers to track the movement and transformation of the compound. This isotopic substitution can also affect the compound’s pharmacokinetic and metabolic profiles, providing valuable insights into drug development and other applications.

Comparison with Similar Compounds

    Isopropyl phenyl: The non-deuterated version of isopropyl phenyl-d7.

    Isopropyl phenyl phosphate-d7: Another deuterium-labeled compound with similar applications.

Uniqueness: Isopropyl phenyl-d7 is unique due to its specific isotopic labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms allows for more precise tracking and analysis of chemical and biological processes compared to non-labeled compounds. This makes it an invaluable tool in various fields, including chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C9H13O4P

Molecular Weight

223.21 g/mol

IUPAC Name

1,1,1,2,3,3,3-heptadeuteriopropan-2-yl phenyl hydrogen phosphate

InChI

InChI=1S/C9H13O4P/c1-8(2)12-14(10,11)13-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,10,11)/i1D3,2D3,8D

InChI Key

WRXFONORSZHETC-UNAVHCQLSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OP(=O)(O)OC1=CC=CC=C1

Canonical SMILES

CC(C)OP(=O)(O)OC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.